1H-1,2,3-Triazole-4,5-dicarbonitrile
Overview
Description
1H-1,2,3-Triazole-4,5-dicarbonitrile is a chemical compound with the molecular formula C4HN5 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 1H-1,2,3-Triazole-4,5-dicarbonitrile involves several stages. In one of the stages, sodium hydride is used in toluene for a short duration, followed by the addition of Methyl 4’-(bromomethyl)biphenyl-2-carboxylate in toluene for 5 hours. The mixture is then treated with potassium hydroxide in water for 18 hours .Physical And Chemical Properties Analysis
1H-1,2,3-Triazole-4,5-dicarbonitrile is a solid substance . It has a molecular weight of 119.09 . Its water solubility is calculated to be very soluble with a solubility of 16.8 mg/ml .Scientific Research Applications
1. Application in Pharmaceutical Industry
- Application Summary : 1H-1,2,3-Triazole is a component of several pharmaceuticals such as the cephalosporin antibiotic cefatrizine, tazobactam (which broadens the spectrum of certain antibiotics), and carboxyamidotriazole, a calcium channel blocker that may be useful to combat cancer .
- Results or Outcomes : The outcomes would also depend on the specific drug and its use. For example, carboxyamidotriazole has shown promise as a potential cancer treatment .
2. Application in Antiviral Research
- Application Summary : The replacement of nucleobases by triazole derivatives is very effective in drug discovery .
3. Application in Ionic Liquids
- Application Summary : Triazoles have been successfully used as building blocks to create ‘fully organic’ ionic liquids featuring on both sides organic ions, i.e., 1,2,3- or 1,2,4-triazolide anions and 1,2,4-triazolium or imidazolium cations .
- Methods of Application : This involves the synthesis of triazole-based ionic liquids and their characterization in terms of properties like glass transition temperatures, densities, viscosities, electrochemical and thermal stability, and conductivity .
- Results or Outcomes : These ionic liquids have higher electrochemical and thermal stability, and also conductivity, than known ionic liquids .
4. Application in Anti-Zika Virus Activity
- Application Summary : Triazole derivatives have been studied for their potential anti-Zika virus activity .
- Methods of Application : This involves the synthesis of triazole derivatives and their testing against the Zika virus in vitro .
5. Application in Peptidic Foldamers
- Application Summary : 1,4- and 1,5-Disubstituted triazole amino acid monomers have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
- Methods of Application : This involves the synthesis of triazole amino acid monomers and their incorporation into peptidic foldamers .
6. Application in Cancer Research
- Application Summary : Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range .
- Methods of Application : This involves the synthesis of triazole derivatives and their testing against various cancer cell lines .
7. Application in Material Science
- Application Summary : 1H-1,2,3-Triazole-4,5-dicarbonitrile is used as a building block for more complex chemical compounds, including materials with specific properties .
- Methods of Application : This involves the synthesis of triazole derivatives and their incorporation into materials. The specific methods would depend on the material and its intended use .
8. Application in Synthesis of Complex Chemical Compounds
- Application Summary : 1H-1,2,3-Triazole-4,5-dicarbonitrile is used as a building block for the synthesis of more complex chemical compounds .
- Methods of Application : This involves the synthesis of triazole derivatives and their incorporation into complex chemical compounds. The specific methods would depend on the compound and its intended use .
Safety And Hazards
1H-1,2,3-Triazole-4,5-dicarbonitrile is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
2H-triazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN5/c5-1-3-4(2-6)8-9-7-3/h(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANFNGOSJTZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NNN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202093 | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazole-4,5-dicarbonitrile | |
CAS RN |
53817-16-6 | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53817-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053817166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-triazole-4,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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